2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5OS/c1-12-7-8-14(10-15(12)19)21-17(25)11-26-18-23-22-16(24(18)20)9-13-5-3-2-4-6-13/h2-8,10H,9,11,20H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFODSNJHZFGID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazoles, have been found to exhibit a wide range of biological activities, including anti-fungal, anticancer, antiviral, and anti-inflammatory properties. These activities suggest that the compound may interact with various cellular targets, potentially including enzymes, receptors, or ion channels.
Mode of Action
It is known that 1,2,4-triazoles can interact with their targets in various ways, often by inhibiting enzymatic activity or modulating receptor function. The presence of the benzyl group and the sulfanyl group in the compound may also influence its interaction with its targets, potentially enhancing its binding affinity or altering its mechanism of action.
Biochemical Pathways
Given the broad range of biological activities associated with 1,2,4-triazoles, it is likely that this compound could impact multiple pathways. These could include pathways involved in cell growth and proliferation, immune response, or cellular stress response, among others.
Pharmacokinetics
The compound’s solubility in organic solvents suggests that it may be well-absorbed following oral administration. Its relatively low molecular weight may also facilitate its distribution throughout the body. The compound’s metabolism and excretion would likely depend on various factors, including its chemical structure and the specific metabolic enzymes present in the body.
Result of Action
Given the biological activities associated with 1,2,4-triazoles, it is likely that this compound could have various effects at the molecular and cellular levels. These could include inhibition of cell growth or proliferation, modulation of immune response, or induction of cellular stress responses, among others.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells or tissues. For example, the compound’s solubility in organic solvents suggests that it may be more effective in lipid-rich environments. Additionally, the compound’s stability could be affected by factors such as temperature, pH, or exposure to light or oxygen.
Biological Activity
The compound 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide is a derivative of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and other pharmacological properties.
This compound has the following chemical characteristics:
- Molecular Formula: C11H13N5OS
- Molecular Weight: 263.32 g/mol
- CAS Number: [not specified in the search results]
Antibacterial Activity
- Mechanism of Action : The presence of the triazole ring is known to enhance antibacterial properties. Compounds with similar structures have shown effectiveness against various bacterial strains due to their ability to inhibit cell wall synthesis and disrupt metabolic pathways .
-
Case Studies :
- A study demonstrated that triazole derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact effectively with bacterial enzymes involved in cell wall synthesis .
- In vitro tests showed that this compound had a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics like kanamycin, indicating potent antibacterial properties .
Antifungal Activity
Compounds in the triazole family are also recognized for their antifungal properties. The thioether and amine functionalities contribute to their activity by interfering with fungal cell membrane synthesis.
- Research Findings :
Anticancer Activity
The anticancer potential of triazole derivatives is attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth.
- Mechanism :
- Case Studies :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be explained through SAR studies:
| Structural Feature | Activity Implication |
|---|---|
| Triazole Ring | Enhances antibacterial and antifungal activity |
| Sulfanyl Group | Contributes to increased bioactivity |
| Chlorine Substitution | Increases potency against cancer cells |
Scientific Research Applications
Biological Activities
The compound exhibits several important biological properties, making it a candidate for various applications:
- Antimicrobial Activity :
- Anticancer Properties :
- Neuroprotective Effects :
Medicinal Chemistry
The synthesis of this compound can lead to the exploration of structure-activity relationships (SAR) that help identify more potent derivatives. Researchers can modify the substituents on the triazole ring or the acetamide moiety to enhance efficacy and selectivity against target pathogens or cancer cells.
Drug Development
Given its promising biological activities, this compound may serve as a lead compound in drug development programs aimed at creating new therapeutics for infections and cancers. Its potential to act as a scaffold for further chemical modifications offers a pathway to discover novel drugs.
Biochemical Studies
The compound can be utilized in biochemical assays to study its interactions with specific enzymes or receptors. Understanding these interactions will provide insights into its mechanism of action and help elucidate its role in various biological processes.
Case Studies and Research Findings
While specific case studies on this exact compound were not directly found in the search results, related research on triazole derivatives provides a framework for understanding its potential applications:
Comparison with Similar Compounds
Structural and Substituent Variations
The compound belongs to a broader class of 1,2,4-triazole-3-thiol acetamides. Key structural variations among analogs include:
Key Observations :
- The benzyl group at position 5 may increase lipophilicity compared to pyridinyl or methoxyphenyl groups, influencing membrane permeability .
- Acetamide Substituents: The 3-chloro-4-methylphenyl group combines electron-withdrawing (chloro) and electron-donating (methyl) effects. This contrasts with nitro- or methoxy-substituted analogs, where strong electron-withdrawing groups (e.g., -NO₂) improve oxidative stability and binding affinity .
Pharmacological and Physicochemical Properties
- Melting Points : Analogs with nitro substituents (e.g., compound 18 in ) exhibit higher melting points (273–274°C) due to stronger intermolecular forces, whereas the target compound’s chloro and methyl groups may result in a lower melting range (~200–220°C) .
- Solubility : The 3-chloro-4-methylphenyl group likely reduces aqueous solubility compared to hydrophilic substituents (e.g., methoxy or pyridinyl), necessitating formulation optimization for bioavailability .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting with the formation of the triazole core, followed by sulfanyl-acetamide coupling. Key steps include:
- Triazole ring formation : Cyclization of thiosemicarbazide derivatives under reflux with hydrazine hydrate.
- Sulfanyl linkage : Thiol-alkylation using α-chloroacetamide derivatives in ethanol/NaOH (1:1 v/v) at 60–70°C for 4–6 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol improves purity (>95%) .
Optimization strategies: - Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require post-reaction dilution to avoid side products.
- Catalysts : Use of K₂CO₃ or Et₃N as bases improves coupling efficiency .
Basic: Which spectroscopic methods are recommended for structural characterization?
- ¹H/¹³C NMR : Critical for confirming the triazole ring (δ 8.1–8.3 ppm for NH₂), sulfanyl group (δ 3.8–4.1 ppm for -S-CH₂-), and aryl substituents .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 443.08) and fragmentation patterns .
- HPLC : Purity assessment using C18 columns (acetonitrile/water gradient, retention time ~12 min) .
Advanced: How can computational modeling and crystallography elucidate its structure and interactions?
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve bond lengths and angles, confirming the triazole’s planar geometry and hydrogen-bonding networks (e.g., N–H⋯O interactions) .
- Docking studies : Molecular dynamics (AutoDock Vina) predict binding affinities to targets like cyclooxygenase-2 (COX-2). The sulfanyl group forms hydrophobic contacts, while the chloro-methylphenyl moiety occupies the active site .
- Electrostatic potential maps : Highlight nucleophilic regions (e.g., triazole NH₂) for electrophilic attack .
Advanced: What SAR strategies enhance biological efficacy?
Key structural modifications and their effects:
Advanced: How to resolve contradictions in reported biological activities?
- Assay variability : Standardize protocols (e.g., MTT vs. resazurin for cytotoxicity) .
- Purity verification : Use HPLC-MS to exclude batch impurities affecting activity .
- Meta-analysis : Compare IC₅₀ values across studies; chloro-substituted analogs show consistent COX-2 inhibition (±15% variance) .
Basic: What are key considerations for pharmacological assay design?
- In vitro : Use human cell lines (e.g., HeLa for anticancer screening) with positive controls (e.g., doxorubicin) .
- In vivo : Rat models (e.g., carrageenan-induced edema) with dose optimization (10–50 mg/kg, oral) .
- Controls : Include vehicle (DMSO <0.1%) and reference drugs (e.g., diclofenac for inflammation) .
Advanced: How to address regioselectivity challenges in triazole synthesis?
- Protecting groups : Boc-protection of amines prevents unwanted side reactions .
- Temperature control : Slow addition of reagents at 0–5°C minimizes triazole isomerization .
- Catalytic systems : CuI/1,10-phenanthroline enhances regioselectivity (>90% for 1,4-disubstituted triazoles) .
Advanced: How do stability studies inform formulation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
